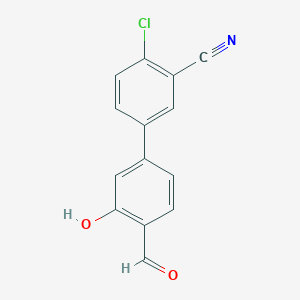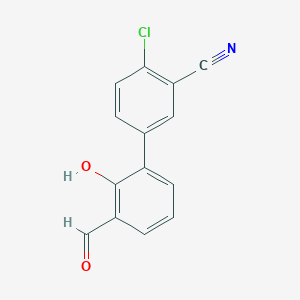
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% (5-CCFP) is a phenolic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 272.58 g/mol and a melting point of 117-119°C. 5-CCFP is known for its wide range of applications in various scientific fields, including biochemistry, physiology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and as an activator of other enzymes, such as cyclooxygenase-2. It is also believed to bind to certain receptors, such as the opioid receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to activate the activity of other enzymes, such as cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and can be stored for long periods of time without degradation. However, it is not water soluble and must be dissolved in a suitable solvent before use.
Direcciones Futuras
The future directions for 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are numerous. It can be used to study the biochemical and physiological effects of various drugs and environmental contaminants. It can also be used to study the mechanism of action of various drugs and environmental contaminants. Additionally, it can be used to study the effects of various drugs on the nervous system, as well as the effects of environmental contaminants on the body. Finally, 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be used to study the effects of various drugs on the immune system and to develop new drugs with improved efficacy and safety.
Métodos De Síntesis
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with formic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction yields 5-chloro-2-formylphenol, which is then further oxidized with sodium periodate to yield 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%. The reaction is carried out under reflux conditions and yields a 95% pure product.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is widely used in scientific research. It has been used in the study of various biochemical and physiological processes, including enzyme inhibition, enzyme activation, and receptor binding. It has also been used to study the pharmacological effects of drugs, as well as the effects of environmental contaminants. 5-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been used to study the effects of various drugs on the nervous system, as well as the effects of environmental contaminants on the body.
Propiedades
IUPAC Name |
2-chloro-5-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-4-3-9(5-12(13)7-16)10-1-2-11(8-17)14(18)6-10/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRKELUXUJNRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685234 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-2-formylphenol | |
CAS RN |
1261995-39-4 |
Source


|
| Record name | 4-Chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)


![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)








